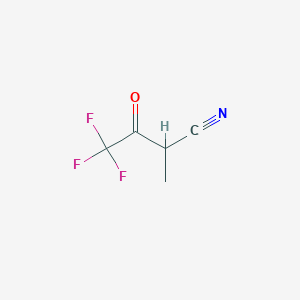

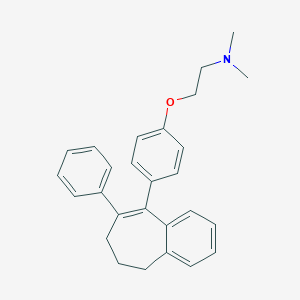

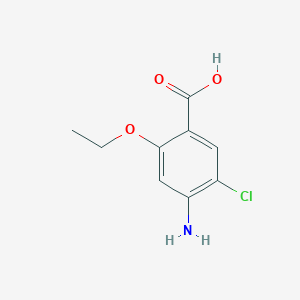

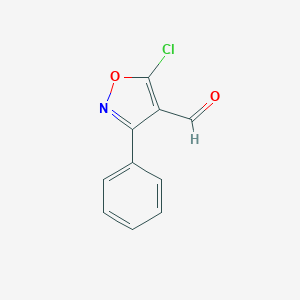

![molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4](/img/structure/B26382.png)

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

概要

説明

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a compound that has been studied for its potential use in the treatment of hepatocellular carcinoma . It has been developed as a histone deacetylase (HDAC) inhibitor .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine involves a scaffold-hopping design and a multicomponent synthesis approach . A total of 29 compounds were achieved with flexible linkers and zinc-binding groups .Molecular Structure Analysis

Molecular docking studies have indicated a unique T-shaped conformation of a specific compound (12k) within the series of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridines with the catalytic domain of HDAC1 .Chemical Reactions Analysis

The compound has been found to exhibit significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It was found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in HCC models .科学的研究の応用

Medicinal Chemistry: HDAC Inhibitors for Cancer Treatment

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors . These compounds show promise in treating hepatocellular carcinoma (HCC), with one derivative, compound 12k, demonstrating significant therapeutic efficacy. It inhibits HDAC activity, leading to increased acetylation of histone H3 and α-tubulin, which induces apoptosis and autophagy in cancer cells .

Pharmacology: Drug Development

In pharmacology, these compounds are being explored for their drug development potential. The scaffold-hopping design and multicomponent synthesis approach have yielded a series of compounds with flexible linkers and zinc-binding groups, which are essential features for HDAC inhibitor activity .

Biochemistry: Enzyme Inhibition

Biochemically, the tetrahydrobenzofuro[2,3-c]pyridine scaffold is utilized to create enzyme inhibitors. The molecular docking studies of these compounds reveal unique conformations that interact with the catalytic domain of enzymes, providing insights into enzyme inhibition mechanisms .

Materials Science: Organic Synthesis

In materials science, the compound serves as a building block for organic synthesis. Its derivatives are synthesized through cyclization reactions under acid conditions, leading to new heterocyclic systems that could have applications in material design .

Environmental Science: Potential Ecotoxicological Studies

While direct applications in environmental science are not well-documented, the safety profile and chemical stability of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine suggest potential for ecotoxicological studies to assess environmental impact .

Chemistry: Synthesis of Spiro Compounds

Chemically, the compound is used in the synthesis of spiro[benzofuropyridines], which are a new class of acetylcholinesterase inhibitors. This application is significant in the development of treatments for diseases like Alzheimer’s, where enzyme inhibition plays a crucial role .

作用機序

Mode of Action

It’s known that the compound is synthesized by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .

Biochemical Pathways

The biochemical pathways affected by 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine are currently unknown . More research is required to understand the compound’s impact on cellular pathways and their downstream effects.

将来の方向性

The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.

特性

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUZILRBWUAJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552577 | |

| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine | |

CAS RN |

106792-29-4 | |

| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)